1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid is a compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a cyclopentanecarbonyl group attached to the azetidine ring.
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to bind to specific target proteins in the body, leading to their degradation or the delivery of a cytotoxic drug.
Mode of Action
Instead, it forms a bridge between the antibody or PROTAC and the drug molecule . This allows the drug to be selectively delivered to cells expressing the target protein, thereby enhancing the specificity and reducing the side effects of the treatment.
Biochemical Pathways
The exact biochemical pathways affected by 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid depend on the specific ADC or PROTAC in which it is incorporated
Result of Action
The result of the action of this compound is the selective delivery of a drug to cells expressing a specific target protein . This can lead to the degradation of the target protein or the induction of cytotoxic effects in the target cells, depending on the design of the ADC or PROTAC.
Action Environment
The action of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors . These include the expression level of the target protein, the presence of competing molecules, and the stability of the ADC or PROTAC in the physiological environment.
Preparation Methods
The synthesis of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid involves several steps. One common method is the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be reacted with azetidine-3-carboxylic acid under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the coupling reaction .
Chemical Reactions Analysis
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the development of new materials and polymers with unique properties.
Comparison with Similar Compounds
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
Azetidine-3-carboxylic acid: This compound is another precursor and features the azetidine ring, which is a common structural motif in both compounds.
Azetidine derivatives: Various azetidine derivatives are used in organic synthesis and medicinal chemistry, and they share the four-membered ring structure with this compound.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZQAJUDORPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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